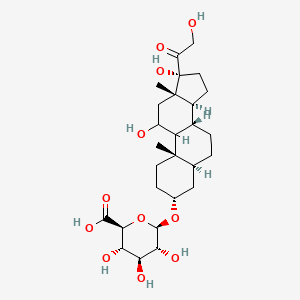

Allo-3alpha-tetrahydro Cortisol 3-O-beta-D-Glucuronide

描述

Allo-3alpha-tetrahydro Cortisol 3-O-beta-D-Glucuronide (C₂₇H₄₂O₁₁, MW: 542.62) is a glucuronidated metabolite of cortisol, a glucocorticoid involved in stress response and metabolism regulation. The "allo" designation refers to the stereochemical configuration at the 3α position, distinguishing it from other tetrahydro derivatives. Glucuronidation at the 3-O position enhances water solubility, facilitating renal excretion and modulating biological activity .

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3R,5S,8S,10S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O11/c1-25-7-5-13(37-24-21(33)19(31)20(32)22(38-24)23(34)35)9-12(25)3-4-14-15-6-8-27(36,17(30)11-28)26(15,2)10-16(29)18(14)25/h12-16,18-22,24,28-29,31-33,36H,3-11H2,1-2H3,(H,34,35)/t12-,13+,14-,15-,16?,18?,19-,20-,21+,22-,24+,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZINUFSVVJAFHD-SHHSTTTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3C2C(C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746971 | |

| Record name | (3alpha,5alpha,9xi)-11,17,21-Trihydroxy-20-oxopregnan-3-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30954-21-3 | |

| Record name | (3alpha,5alpha,9xi)-11,17,21-Trihydroxy-20-oxopregnan-3-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Allo-3alpha-tetrahydro Cortisol 3-O-beta-D-Glucuronide typically involves the glucuronidation of tetrahydrocortisol. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of glucuronosyltransferase enzymes, while chemical methods may use glucuronic acid derivatives under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic processes due to their specificity and efficiency. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using chromatographic techniques and stored under specific conditions to maintain stability .

化学反应分析

Types of Reactions: Allo-3alpha-tetrahydro Cortisol 3-O-beta-D-Glucuronide can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized metabolites.

Reduction: Reduction reactions can convert the compound back to its parent steroid form.

Substitution: Substitution reactions can occur at the glucuronide moiety, leading to different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

科学研究应用

Pharmacological Applications

Anti-inflammatory Effects

Allo-3alpha-tetrahydro cortisol 3-O-beta-D-glucuronide exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Studies have indicated that glucuronidation can enhance the solubility and excretion of corticosteroids, thereby reducing their side effects while maintaining therapeutic efficacy .

Case Study: Chronic Inflammatory Conditions

In a clinical trial involving patients with rheumatoid arthritis, the administration of glucocorticoids alongside glucuronide derivatives demonstrated significant reductions in inflammatory markers compared to controls. The study highlighted the potential of glucuronidated steroids in managing chronic inflammation effectively .

Endocrinological Research

Metabolism of Steroids

Research into steroid metabolism has identified this compound as an important metabolite in the biotransformation pathways of cortisol. Its formation is mediated by UDP-glucuronosyltransferases (UGTs), particularly UGT2B7 and UGT2B15, which are crucial for detoxifying steroids and facilitating their excretion .

Data Table: Enzymatic Pathways Involved in Metabolism

| Enzyme | Substrate | Product |

|---|---|---|

| UGT2B7 | Allo-3alpha-tetrahydro cortisol | Allo-3alpha-tetrahydro cortisol 3-O-glucuronide |

| UGT2B15 | Cortisol | Cortisol 3-O-glucuronide |

| HSD17B6 | 3α-androstanediol | 5α-dihydrotestosterone |

Toxicological Implications

Detection of Doping Agents

this compound is relevant in anti-doping efforts due to its presence in urine samples following the administration of corticosteroids. Its detection can serve as a biomarker for steroid abuse in sports, providing a means to monitor compliance with anti-doping regulations .

Case Study: Athlete Biological Passport

The Athlete Biological Passport program utilizes biomarkers like this compound to detect anomalies in steroid metabolism among athletes. A longitudinal study showed that fluctuations in this metabolite correlated with unauthorized steroid use, reinforcing its utility as a monitoring tool .

Clinical Applications

Therapeutic Monitoring

In clinical settings, measuring levels of this compound can provide insights into the pharmacokinetics of corticosteroid therapies. This is particularly useful for tailoring treatments for conditions such as adrenal insufficiency and autoimmune disorders .

作用机制

The mechanism of action of Allo-3alpha-tetrahydro Cortisol 3-O-beta-D-Glucuronide involves its role as a metabolite of cortisol. It is formed through the glucuronidation of tetrahydrocortisol, which is a reduction product of cortisol. This process is catalyzed by glucuronosyltransferase enzymes. The compound is then excreted in the urine, where it can be measured as an indicator of cortisol metabolism .

相似化合物的比较

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences:

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| Allo-3α-tetrahydro Cortisol 3-O-β-D-Glucuronide | C₂₇H₄₂O₁₁ | 542.62 | 3-O-glucuronide, 11-hydroxy, 20-ketone |

| Tetrahydrocortisone 3-Glucuronide | C₂₇H₄₀O₁₁ | 540.60 | 3-O-glucuronide, 11-ketone |

| Tetrahydro-11-deoxy Cortisol 3-O-β-D-Glucuronide | C₂₇H₄₂O₁₀ | 526.62 | 3-O-glucuronide, 11-deoxy |

| (3β)-Allopregnanolone 3-β-D-Glucuronide | C₂₇H₄₂O₈ | 494.62 | 3β-glucuronide, 20α-hydroxy |

- Allo-3α-tetrahydro Cortisol Glucuronide vs. Tetrahydrocortisone Glucuronide : The latter lacks the 11-hydroxy group (replaced by a ketone), reducing polarity and altering receptor interactions .

- Allo-3α-tetrahydro Cortisol Glucuronide vs. Tetrahydro-11-deoxy Cortisol Glucuronide : The absence of the 11-oxygen group in the latter decreases molecular weight by ~16 Da, impacting metabolic pathways and potency .

- Allo-3α-tetrahydro Cortisol Glucuronide vs. (3β)-Allopregnanolone Glucuronide: The pregnanolone derivative has fewer oxygen atoms (O₈ vs. O₁₁) and a 3β-glucuronide configuration, influencing neurosteroid activity .

Metabolic and Functional Differences

- Biological Activity: Glucuronidation generally reduces receptor binding affinity. For example, cortisol glucuronides are excretory forms, while non-conjugated tetrahydro metabolites may retain partial glucocorticoid activity .

- Synthesis Pathways: Enzyme-assisted glucuronidation (e.g., UDP-glucuronosyltransferases) is common, but substrate specificity varies. For instance, cortisol derivatives require regioselective conjugation at the 3α/3β position, as seen in enzyme studies .

- Excretion and Solubility : The 3-O-glucuronide group increases aqueous solubility, promoting urinary excretion. However, bile acid glucuronides (e.g., cholic acid 3-O-glucuronide) exhibit enterohepatic recirculation, unlike cortisol derivatives .

Analytical and Regulatory Considerations

- Quantification : High-performance liquid chromatography (HPLC) and mass spectrometry are standard for detecting glucocorticoid glucuronides, with retention times and fragmentation patterns distinguishing isomers .

- Toxicity: Unlike Chloramphenicol 3-O-β-D-Glucuronide (mutagenic and carcinogenic ), cortisol glucuronides are endogenous metabolites with low toxicity under normal physiological conditions.

Broader Context: Glucuronides Across Compound Classes

- Flavonoid Glucuronides: Quercetin 3-O-β-D-glucuronide exhibits antioxidative properties but differs fundamentally from steroid glucuronides in structure and function .

- Colchicine Derivatives: 3-Demethyl Colchicine 3-O-β-D-Glucuronide (C₂₇H₃₁NO₁₂, MW: 561.53) highlights glucuronidation’s role in detoxifying xenobiotics, contrasting with endogenous steroid metabolism .

生物活性

Allo-3alpha-tetrahydro cortisol 3-O-beta-D-glucuronide is a glucuronidated metabolite of allo-3α-tetrahydrocortisol, a steroid hormone derived from cortisol. This compound plays a significant role in the metabolism of glucocorticoids and has garnered interest due to its potential biological activities, particularly in the context of steroid metabolism and its implications for various physiological processes.

Structure and Synthesis

This compound is synthesized through the conjugation of allo-3α-tetrahydrocortisol with glucuronic acid, facilitated by UDP-glucuronosyltransferases (UGTs). This modification enhances the compound's solubility and facilitates its excretion from the body. The structure can be represented as follows:

1. Metabolic Pathways

The biological activity of this compound is closely linked to its metabolic pathways. It is primarily formed in the liver and intestines, where it undergoes conjugation with glucuronic acid. This process is crucial for detoxifying and eliminating steroids from the body. Studies have shown that the activity of UGTs varies among individuals, impacting the levels of glucuronidated metabolites in circulation .

2. Pharmacological Implications

Research indicates that glucuronidation may modulate the pharmacological effects of glucocorticoids. For instance, this compound exhibits reduced biological activity compared to its parent compound, which may influence therapeutic outcomes in conditions like inflammation and autoimmune diseases .

3. Case Studies

Several case studies have examined the role of this metabolite in clinical settings:

- Case Study 1 : A study involving patients with adrenal insufficiency demonstrated altered levels of this compound compared to healthy controls, suggesting its potential as a biomarker for adrenal function .

- Case Study 2 : In patients undergoing hormone replacement therapy, fluctuations in this metabolite were correlated with changes in systemic inflammation markers, indicating its role in modulating inflammatory responses .

Table 1: Biological Activities and Effects

| Activity/Effect | Description |

|---|---|

| Anti-inflammatory | Modulates immune responses; potential therapeutic target in inflammatory diseases. |

| Metabolic Regulation | Influences glucose metabolism and lipid profiles through glucocorticoid signaling pathways. |

| Biomarker Potential | Levels correlate with adrenal function and stress response; potential use in diagnostics. |

Table 2: Comparative Metabolism

| Compound | Metabolite Type | Key Enzyme Involved |

|---|---|---|

| Allo-3α-tetrahydrocortisol | Glucuronide | UDP-glucuronosyltransferase (UGT) |

| Cortisol | Sulfate/Glucuronide | SULT/UGT |

| Dihydrocortisol | Glucuronide | UGT |

常见问题

Basic Research Questions

Q. How can the structural identity of Allo-3alpha-tetrahydro Cortisol 3-O-beta-D-Glucuronide be confirmed experimentally?

- Methodological Answer : Utilize high-resolution mass spectrometry (HRMS) to determine the molecular ion ([M-H]⁻) and compare the observed molecular weight (e.g., 526.278 Da ) with theoretical values. Supplement this with nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic glucuronide proton signals (e.g., β-D-glucuronide anomeric proton at δ ~5.3 ppm) and steroid backbone signals (e.g., methyl groups in the 0.8–1.2 ppm range). Cross-validate with reference standards when available .

Q. What are the recommended storage conditions to ensure the stability of this compound in laboratory settings?

- Methodological Answer : Store the compound at +4°C in a tightly sealed, light-protected container under inert gas (e.g., nitrogen) to prevent oxidation. Avoid repeated freeze-thaw cycles, as glucuronide conjugates are prone to hydrolysis under acidic or enzymatic conditions. Purity (>95% by HPLC ) should be verified periodically using reversed-phase chromatography with UV detection at 240–260 nm .

Q. Which analytical techniques are most suitable for quantifying this metabolite in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal. For urine or serum samples, perform enzymatic hydrolysis (e.g., β-glucuronidase) to release the aglycone, followed by solid-phase extraction (SPE) using C18 cartridges. Use deuterated internal standards (e.g., d4-cortisol) to correct for matrix effects. Method validation should include recovery rates (≥80%) and limits of detection (LOD < 1 ng/mL) .

Advanced Research Questions

Q. How can interspecies differences in the metabolic pathways of this compound be systematically investigated?

- Methodological Answer : Conduct in vitro assays using liver microsomes or hepatocytes from multiple species (e.g., human, rat, mouse). Monitor phase I (e.g., hydroxylation) and phase II (e.g., sulfation) metabolites via LC-MS/MS. Normalize enzyme activity to protein content and control for genetic polymorphisms by using pooled microsomes. Compare kinetic parameters (Km, Vmax) to identify species-specific metabolic bottlenecks .

Q. What experimental strategies can resolve discrepancies in reported half-life values between in vivo and in vitro studies?

- Methodological Answer : Reconcile discrepancies by evaluating experimental conditions:

- In vitro: Adjust protein binding (e.g., albumin concentration) to mimic physiological levels.

- In vivo: Account for enterohepatic recirculation using bile-duct cannulated models.

- Use physiologically based pharmacokinetic (PBPK) modeling to integrate parameters like tissue distribution and clearance pathways. Validate with radiolabeled tracer studies (³H or ¹⁴C) to track intact glucuronide vs. free aglycone .

Q. How can the environmental persistence of this compound be assessed given the lack of ecotoxicological data?

- Methodological Answer : Perform OECD 301/302 biodegradation tests under aerobic and anaerobic conditions. Measure degradation products (e.g., free cortisol) via LC-MS/MS. For bioaccumulation potential, determine the octanol-water partition coefficient (log P) experimentally (predicted log P = ~2.3 ) and validate with in silico models (e.g., EPI Suite). Include toxicity assays using Daphnia magna or algae to estimate EC50 values .

Data Contradiction and Validation

Q. How should researchers address conflicting data on the mutagenic potential of this compound?

- Methodological Answer : Re-evaluate mutagenicity using the Ames test (OECD 471) with and without metabolic activation (S9 fraction). Include multiple bacterial strains (e.g., TA98, TA100) and test both the glucuronide and its aglycone. Cross-reference with structural alerts (e.g., epoxide groups) and in silico tools (e.g., DEREK Nexus). If contradictions persist, conduct micronucleus assays in mammalian cells (OECD 487) to assess clastogenicity .

Q. What controls are essential when studying the compound’s effects on steroidogenic enzymes?

- Methodological Answer : Include negative controls (vehicle-only) and positive controls (e.g., ketoconazole for CYP17A1 inhibition). Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity. Normalize enzyme activity to cellular protein content and validate with orthogonal methods (e.g., ELISA for cortisol output). Account for diurnal rhythm by standardizing sample collection times .

Research Gaps and Future Directions

- Toxicokinetics : No chronic exposure data available; prioritize 90-day rodent studies with histopathological endpoints .

- Receptor Interactions : Screen for off-target binding to glucocorticoid or androgen receptors using reporter gene assays .

- Environmental Fate : Urgent need for biodegradation and bioaccumulation studies under real-world conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。